molecular formula C20H25N3O2 B2919877 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2309190-02-9

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2919877
CAS RN: 2309190-02-9
M. Wt: 339.439
InChI Key: AOSXOGSBCHMPAN-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound falls within the realm of imidazole-containing molecules, which are known for their significant biological and pharmaceutical properties. Research on similar compounds, such as imidazole derivatives, has shown their potential in producing antimicrobial and anticancer activities. For instance, the synthesis of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole characterized by spectral analysis, demonstrated antimicrobial and anticancer properties due to the imidazole ring's pharmacokinetic characteristics (Ramanathan, 2017).

Chemical Synthesis and Characterization

The stereoselective synthesis of compounds, including potent kinase inhibitors, involves complex chemical processes that yield metabolites with specific stereochemical configurations. For example, the synthesis of an active metabolite of the PI3 kinase inhibitor involved a detailed stereochemical determination, highlighting the importance of precise synthetic routes in developing pharmacologically active compounds (Chen et al., 2010).

Antimicrobial and Anticancer Properties

Imidazole derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. The creation of novel azabicyclo octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline, for example, demonstrated excellent antibacterial activity and potential anticancer activity, showcasing the therapeutic potential of such compounds (Kayarmar et al., 2014).

Corrosion Inhibition

Imidazole derivatives have also been investigated for their corrosion inhibition efficacy, where they demonstrated significant protective capabilities in acidic solutions, indicative of their utility in industrial applications (Prashanth et al., 2021).

properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-7-2-15(3-8-19)4-9-20(24)23-16-5-6-17(23)13-18(12-16)22-11-10-21-14-22/h2-3,7-8,10-11,14,16-18H,4-6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSXOGSBCHMPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one

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